molecular formula C23H28N2O5S B2960311 Ethyl 6-acetyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 896680-06-1

Ethyl 6-acetyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2960311
CAS RN: 896680-06-1
M. Wt: 444.55
InChI Key: KFVNMYKICIBNHK-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyridine ring, with various substituents attached at different positions. These could include an ethyl group, an acetyl group, a butoxybenzamido group, and a tetrahydrothieno group .


Chemical Reactions Analysis

Pyridine and its derivatives are known to undergo several types of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, reductions, and coordination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and substituents. In general, pyridine derivatives are polar and can participate in hydrogen bonding, which can affect their solubility, boiling point, and other physical properties .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • The synthesis of highly functionalized tetrahydropyridines involves Ethyl 2-methyl-2,3-butadienoate acting as a 1,4-dipole synthon, undergoing [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst. This process showcases a mechanism that could potentially include the synthesis of complex molecules like Ethyl 6-acetyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate due to the regioselectivity and excellent yields of the reaction (Zhu, Lan, & Kwon, 2003).

  • The creation of novel pyridothienopyrimidines and related fused systems has been achieved through strategic synthetic pathways. Specifically, the synthesis involves multiple steps, including condensation reactions, that could be applicable to the synthesis of this compound, highlighting the molecule's versatile synthetic utility in creating heterocyclic compounds (Bakhite, Al‐Sehemi, & Yamada, 2005).

Applications in Material Science and Catalysis

  • The study of spectral-fluorescent properties of novel synthesized compounds, such as 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates, indicates a potential application in material science, where this compound could be utilized in the design of fluorescent materials or as part of photophysical studies (Ershov et al., 2019).

Pharmacological Research and Anticancer Activity

  • Although excluding direct drug use and side effects, it's noteworthy to mention that related structures have been synthesized and evaluated for their potential anticancer activity. This context showcases the broader utility of complex molecules in medicinal chemistry, where this compound could also be explored for its pharmacological potential, focusing on the design and synthesis of novel heterocycles (Abdel-Motaal, Alanzy, & Asem, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Many pyridine derivatives exhibit biological activity by interacting with enzymes, receptors, or other proteins in the body .

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further studies to determine its biological activity, potential applications, and mechanism of action. It could also involve the development of new synthetic methods or the exploration of its reactivity in different chemical reactions .

properties

IUPAC Name

ethyl 6-acetyl-2-[(4-butoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S/c1-4-6-13-30-17-9-7-16(8-10-17)21(27)24-22-20(23(28)29-5-2)18-11-12-25(15(3)26)14-19(18)31-22/h7-10H,4-6,11-14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVNMYKICIBNHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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